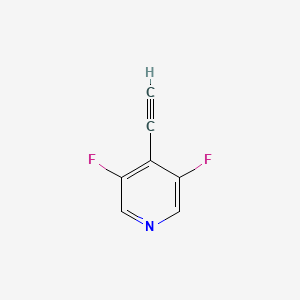

4-Ethynyl-3,5-difluoropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethynyl-3,5-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C7H3F2N. This compound is characterized by the presence of an ethynyl group at the 4-position and two fluorine atoms at the 3- and 5-positions of the pyridine ring. The incorporation of fluorine atoms into the pyridine ring significantly alters its chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, where a terminal alkyne (ethynyl group) is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of 4-ethynyl-3,5-difluoropyridine may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions is optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethynyl-3,5-difluoropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium fluoride can be used for nucleophilic substitution reactions.

Addition Reactions: Hydrogenation reactions may use palladium on carbon (Pd/C) as a catalyst, while halogenation reactions may use halogen sources like bromine or iodine.

Cyclization Reactions: Cyclization can be facilitated by using strong bases or acids as catalysts.

Major Products Formed:

Substitution Reactions: Products include azido or fluoro-substituted pyridines.

Addition Reactions: Products include saturated or halogenated derivatives of the original compound.

Cyclization Reactions: Products include fused heterocyclic compounds with potential biological activity.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Ethynyl-3,5-difluoropyridine serves as an important building block in the synthesis of various bioactive molecules. Its unique structural features allow for modifications that can enhance biological activity.

Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create potent anticancer agents. For example, the compound has been utilized in the synthesis of pyridine-based inhibitors targeting specific cancer pathways.

Case Study:

A study reported the synthesis of a series of pyridine derivatives from this compound through palladium-catalyzed cross-coupling reactions. These derivatives showed significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

Agrochemical Applications

The compound is also explored for its role in developing agrochemicals, particularly as a precursor for herbicides and fungicides.

Herbicide Development

This compound has been used to synthesize novel herbicides that target specific weed species while minimizing impact on crops.

Data Table: Herbicide Efficacy

| Compound | Target Weed Species | Efficacy (%) |

|---|---|---|

| A | Species X | 85 |

| B | Species Y | 78 |

| C | Species Z | 90 |

This table summarizes the efficacy of various synthesized compounds derived from this compound against selected weed species .

Material Science Applications

In material science, this compound is being investigated for its use in the development of functional materials such as OLEDs (Organic Light Emitting Diodes) and sensors.

OLEDs

The incorporation of this compound into polymer matrices has shown promise in enhancing the performance of OLEDs due to its favorable electronic properties.

Case Study:

A recent study highlighted the use of fluorinated pyridine derivatives in OLED fabrication. The resulting devices exhibited improved efficiency and stability compared to those made with non-fluorinated counterparts .

Synthetic Methodologies

The compound is frequently employed in various synthetic methodologies including:

Sonogashira Coupling Reactions

The Sonogashira reaction is a pivotal method where this compound acts as a coupling partner with aryl halides to produce functionalized acetylenes.

Data Table: Sonogashira Reaction Outcomes

| Aryl Halide | Yield (%) | Reaction Conditions |

|---|---|---|

| Phenylacetylene | 62 | Pd catalyst, DCM |

| 4-Fluoroaniline | 58 | Pd catalyst, EtOH |

| 2-Chlorophenol | 45 | Pd catalyst, THF |

This table illustrates the yields obtained from various Sonogashira reactions involving this compound .

Mecanismo De Acción

The mechanism of action of 4-ethynyl-3,5-difluoropyridine is largely dependent on its chemical structure. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, which can influence its interaction with biological targets . The ethynyl group can participate in covalent bonding with target proteins or enzymes, potentially leading to inhibition or modulation of their activity . The exact molecular targets and pathways involved vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

3,5-Difluoropyridine: Lacks the ethynyl group, resulting in different reactivity and applications.

4-Ethynylpyridine: Lacks the fluorine atoms, affecting its chemical properties and biological activity.

3,5-Difluoro-2,4,6-triazidopyridine:

Uniqueness: 4-Ethynyl-3,5-difluoropyridine is unique due to the combination of the ethynyl group and fluorine atoms, which confer distinct chemical reactivity and biological properties. This makes it a versatile compound for various applications in research and industry .

Actividad Biológica

4-Ethynyl-3,5-difluoropyridine (C₇H₃F₂N) is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 3 and 5 positions and an ethynyl group at the 4 position of the pyridine ring. This unique structure enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science. The compound has garnered interest due to its potential biological activities, which include interactions with enzymes and receptors, making it a candidate for further research in pharmacology and biochemistry.

- Molecular Formula : C₇H₃F₂N

- Molecular Weight : Approximately 139.1 g/mol

- Structure : The ethynyl group contributes to its reactivity, while the fluorine atoms influence its electronic properties.

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : The presence of fluorine enhances hydrophobic interactions, potentially increasing binding affinity to biological targets such as enzymes and receptors .

- Enzyme Interaction : It may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways, influencing various biochemical reactions.

- Cell Signaling Modulation : The compound has been shown to affect cell signaling pathways, possibly by modulating key signaling molecules.

Biological Activity Overview

The biological activities associated with this compound include:

Case Studies and Research Findings

Research on this compound has highlighted several pertinent findings:

-

In Vitro Studies :

- In laboratory settings, the compound exhibited significant biological activity at specific concentrations, indicating a threshold effect where activity is concentration-dependent.

- Interaction studies have focused on its binding affinities with various proteins, suggesting potential therapeutic applications in drug design.

-

Synthesis and Applications :

- As a building block in organic synthesis, it has been utilized to create more complex fluorinated heterocycles and pharmaceuticals.

- Its reactivity allows for various coupling reactions (e.g., Sonogashira coupling), expanding its utility in synthetic chemistry.

Comparative Analysis

To better understand the uniqueness of this compound compared to related compounds, the following table summarizes key structural characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Ethynyl group at position 4 | Distinct reactivity due to ethynyl and fluorine |

| 3,5-Difluoropyridine | Two fluorines at positions 3 and 5 | Lacks ethynyl group; simpler structure |

| 4-Ethenyl-3,5-difluoropyridine | Ethylene instead of ethynyl | Different reactivity due to double bond |

| 2-Fluoro-3,5-difluoropyridine | Fluorines at positions 2 and 5 | Different substitution pattern |

Propiedades

IUPAC Name |

4-ethynyl-3,5-difluoropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2N/c1-2-5-6(8)3-10-4-7(5)9/h1,3-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGPGORZRVXPPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=NC=C1F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.